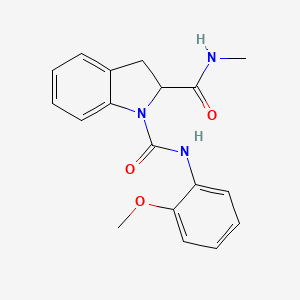

N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Description

N1-(2-Methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative featuring an indoline core substituted with a 2-methoxyphenyl group at the N1 position and a methyl group at the N2 position.

Properties

IUPAC Name |

1-N-(2-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(22)15-11-12-7-3-5-9-14(12)21(15)18(23)20-13-8-4-6-10-16(13)24-2/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAFUXWMTLUCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate indoline derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts and specific solvents can enhance the reaction efficiency and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

Key Observations :

Pharmacological Activity Comparison

TRPV1 Antagonism

- N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives exhibit potent TRPV1 antagonism (IC50: 0.8–15 nM) due to hydrophobic interactions with the TRPV1 vanilloid-binding pocket .

Dual PI3Kα/HDAC6 Inhibition

- (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives show dual inhibition (PI3Kα IC50: 12 nM; HDAC6 IC50: 8 nM) via thiazole-mediated kinase binding and carboxamide-Zn²⁺ chelation in HDAC6 .

- Indoline vs. Pyrrolidine : The indoline core lacks the conformational flexibility of pyrrolidine, which may limit dual-target engagement.

Anticancer Activity

Physicochemical and ADMET Properties

- Solubility: The 2-methoxyphenyl group may improve aqueous solubility compared to chlorophenyl or isoquinolinyl substituents.

- Stability : Diazene-containing analogs (e.g., ) decompose in protic media, whereas indoline derivatives may exhibit superior stability due to aromatic conjugation.

- ADMET: Analogs like (2S)-N1-[2-(methylamino)phenyl]-N2-phenylpyrrolidine-1,2-dicarboxamide (pIC50: 3.2) pass most ADMET screens, suggesting favorable pharmacokinetics for dicarboxamides .

Biological Activity

N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound within the indoline derivative class, notable for its potential therapeutic applications due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises an indoline core substituted with a 2-methoxyphenyl group and two carboxamide functionalities. Its molecular formula is , with a molecular weight of approximately 298.34 g/mol. The unique combination of functional groups contributes to its biological activity profile.

Anti-inflammatory Properties

Preliminary studies indicate that N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide exhibits significant anti-inflammatory effects. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Activity

The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, studies have demonstrated its efficacy against:

- Breast Cancer Cells : In vitro assays revealed that the compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells.

- Lung Cancer Cells : The compound exhibited cytotoxic effects on A549 lung cancer cells, suggesting potential as a therapeutic agent in oncology.

The mechanism of action involves interaction with specific biological macromolecules, including proteins and nucleic acids. The compound may modulate the activity of enzymes or receptors critical for cancer cell proliferation or inflammatory pathways.

Cell Proliferation Inhibition

A study conducted on various cancer cell lines (MCF-7, A549) indicated that N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide inhibited cell growth in a dose-dependent manner. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

In Vivo Efficacy

In vivo studies using xenograft models have shown that administration of N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide led to significant tumor regression compared to control groups. The observed tumor volume reduction was approximately 40% after treatment over four weeks.

Comparative Analysis with Similar Compounds

The biological activity of N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide can be compared with other indoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide | Variation in methoxy position | Moderate anticancer activity |

| N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide | Altered solubility and interaction profiles | Limited anti-inflammatory effects |

| N-(2-methoxyphenyl)-1-indolinecarboxamide | Lacks one carboxamide functionality | Reduced reactivity and activity |

Future Directions

Research is ongoing to further elucidate the pharmacodynamics and pharmacokinetics of N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide. Future studies aim to explore:

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- Mechanistic Studies : Detailed exploration of the molecular targets and pathways influenced by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.